molecular formula C14H26Cl2O2 B14408220 Dodecyl dichloroacetate CAS No. 83005-01-0

Dodecyl dichloroacetate

Cat. No.: B14408220
CAS No.: 83005-01-0
M. Wt: 297.3 g/mol
InChI Key: XOWWGPRKFWEEDR-UHFFFAOYSA-N
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Description

Dodecyl dichloroacetate is an organic compound with the molecular formula C14H26Cl2O2 It is an ester derived from dichloroacetic acid and dodecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dodecyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and dodecanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorine atoms in the dichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Dichloroacetic acid and dodecanol.

    Reduction: Dodecyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl dichloroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.

    Biology: Investigated for its potential antimicrobial properties and its effects on cellular metabolism.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for dichloroacetic acid, which has been studied for its anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of dodecyl dichloroacetate involves its hydrolysis to release dichloroacetic acid, which can then exert its biological effects. Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can affect cellular metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid: A related compound with one chlorine atom, used in the synthesis of various chemicals.

    Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in biochemistry and as a herbicide.

    Dichloroacetic acid: The parent compound of dodecyl dichloroacetate, known for its potential therapeutic applications.

Uniqueness

This compound is unique due to its ester structure, which allows it to act as a prodrug for dichloroacetic acid. This esterification can improve the compound’s solubility and stability, making it more suitable for certain applications compared to its parent acid.

Properties

CAS No.

83005-01-0

Molecular Formula

C14H26Cl2O2

Molecular Weight

297.3 g/mol

IUPAC Name

dodecyl 2,2-dichloroacetate

InChI

InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3

InChI Key

XOWWGPRKFWEEDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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